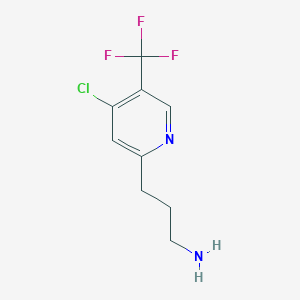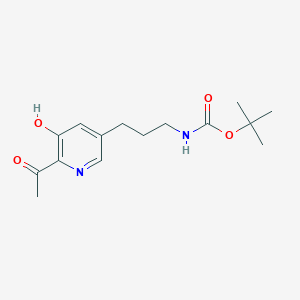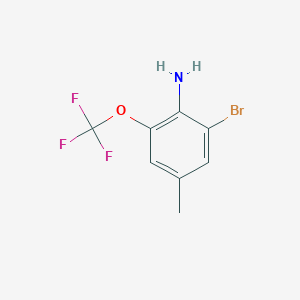![molecular formula C10H10F2O2 B14858487 [(2R,3S)-2-(2,4-Difluorophenyl)-3-Methyl-2-Oxiranyl]Methanol](/img/structure/B14858487.png)
[(2R,3S)-2-(2,4-Difluorophenyl)-3-Methyl-2-Oxiranyl]Methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methanol: is a chiral epoxide compound characterized by the presence of a difluorophenyl group and a methyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methanol typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicinal chemistry, ((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methanol is explored for its potential as a pharmacophore. Its unique structure allows for the design of novel drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for applications in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for epoxide hydrolases, leading to the formation of diols. These diols can then participate in further biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxirane
- (2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxirane-2-carboxylic acid
- (2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxirane-2-thiol
Uniqueness
((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methanol is unique due to the presence of both a difluorophenyl group and a methyloxirane moiety. This combination imparts distinct reactivity and selectivity, making it a valuable compound for various applications. Its chiral nature further enhances its utility in asymmetric synthesis and drug design.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
[(2R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H10F2O2/c1-6-10(5-13,14-6)8-3-2-7(11)4-9(8)12/h2-4,6,13H,5H2,1H3/t6?,10-/m1/s1 |
InChI Key |
QREKDCIJNCXYEQ-PHUNFMHTSA-N |
Isomeric SMILES |
CC1[C@](O1)(CO)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC1C(O1)(CO)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B14858409.png)

![2-{[(2,5-Dichlorophenyl)amino]methyl}phenol](/img/structure/B14858416.png)
![Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14858421.png)






![[3,4,5-triacetyloxy-6-[[6-acetyloxy-2-methyl-7-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B14858474.png)
![2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14858475.png)


